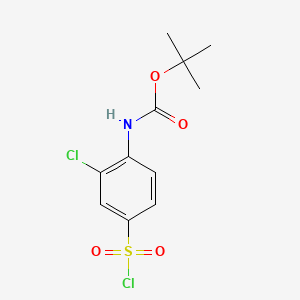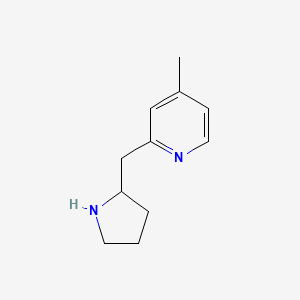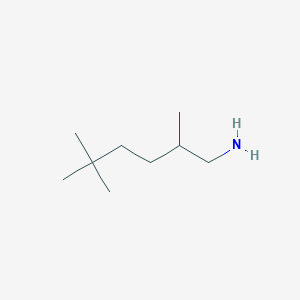
2,5,5-Trimethylhexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5,5-Trimethylhexan-1-amine is an organic compound with the molecular formula C9H21N. It is a primary amine, characterized by the presence of an amino group (-NH2) attached to a carbon chain. This compound is notable for its branched structure, which includes three methyl groups attached to the hexane backbone. The unique arrangement of these methyl groups imparts distinct chemical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5,5-Trimethylhexan-1-amine can be synthesized through several methods. One common approach involves the alkylation of ammonia with a suitable alkyl halide. For instance, the reaction of 2,5,5-trimethylhexyl chloride with ammonia under controlled conditions can yield this compound. The reaction typically requires a solvent such as ethanol and is carried out in a sealed tube to prevent the escape of ammonia .
Industrial Production Methods
Industrial production of this compound often involves the catalytic hydrogenation of nitriles. In this process, 2,5,5-trimethylhexanenitrile is subjected to hydrogenation in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method is efficient and yields high-purity amine .
Chemical Reactions Analysis
Types of Reactions
2,5,5-Trimethylhexan-1-amine undergoes various chemical reactions, including:
Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.
Acylation: Reaction with acid chlorides or anhydrides to form amides.
Oxidation: Conversion to corresponding nitriles or imines under specific conditions.
Reduction: Reduction of imines or nitriles to primary amines.
Common Reagents and Conditions
Alkylation: Primary alkyl halides, ethanol as solvent, and heat.
Acylation: Acid chlorides or anhydrides, often in the presence of a base such as pyridine.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Major Products Formed
Alkylation: Secondary and tertiary amines.
Acylation: Amides.
Oxidation: Nitriles or imines.
Reduction: Primary amines.
Scientific Research Applications
2,5,5-Trimethylhexan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biological systems and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, polymers, and as a corrosion inhibitor.
Mechanism of Action
The mechanism of action of 2,5,5-trimethylhexan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity. The compound may also participate in metabolic pathways, undergoing transformations that lead to the formation of active metabolites .
Comparison with Similar Compounds
Similar Compounds
- 2,2,5-Trimethylhexan-1-amine
- 2,4,4-Trimethylhexan-1-amine
- 2,2,4-Trimethylhexan-1-amine
Uniqueness
2,5,5-Trimethylhexan-1-amine is unique due to its specific branching pattern, which affects its reactivity and physical properties. Compared to its isomers, it may exhibit different boiling points, solubility, and reactivity in chemical reactions.
Properties
Molecular Formula |
C9H21N |
|---|---|
Molecular Weight |
143.27 g/mol |
IUPAC Name |
2,5,5-trimethylhexan-1-amine |
InChI |
InChI=1S/C9H21N/c1-8(7-10)5-6-9(2,3)4/h8H,5-7,10H2,1-4H3 |
InChI Key |
IAGVUKPZFXLALM-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(C)(C)C)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-bromo-2-[(pyridin-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13528147.png)
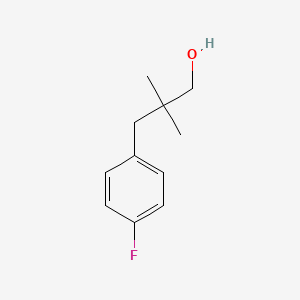
![Spiro[2.5]octane-6-sulfonylchloride](/img/structure/B13528166.png)
![2-[(Phenylamino)methyl]aniline dihydrochloride](/img/structure/B13528174.png)
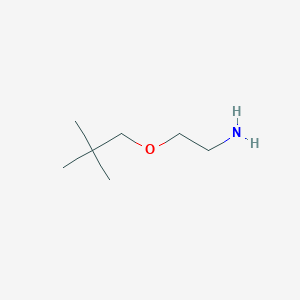

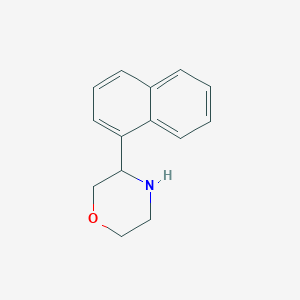
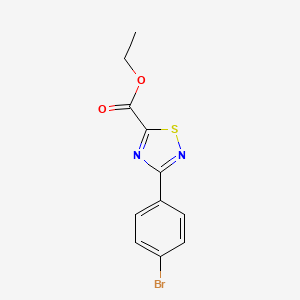
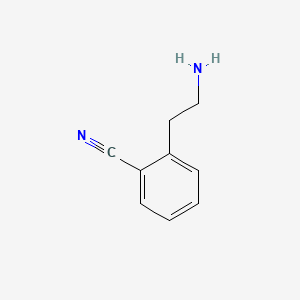

![Methyl 1-(bromomethyl)bicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13528218.png)
